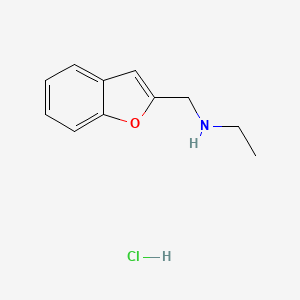

(1-Benzofuran-2-ylmethyl)(ethyl)amine hydrochloride

説明

(1-Benzofuran-2-ylmethyl)(ethyl)amine hydrochloride is a useful research compound. Its molecular formula is C11H14ClNO and its molecular weight is 211.69 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

(1-Benzofuran-2-ylmethyl)(ethyl)amine hydrochloride, with the CAS number 92367-51-6, is a compound that has garnered interest in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzofuran moiety, which is known for its diverse biological activities. The presence of the ethylamine group contributes to its potential interactions with various biological targets. The molecular formula for this compound is , indicating its complex nature that can influence its biological behavior.

Antimicrobial Activity

Research has indicated that benzofuran derivatives exhibit significant antimicrobial properties. In a study examining various monomeric alkaloids, compounds similar to this compound demonstrated moderate to good activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 4.69 to 156.47 µM across different strains .

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 |

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

| Pseudomonas aeruginosa | 13.40 |

Antifungal Activity

The compound also shows antifungal properties, particularly against Candida albicans and Fusarium oxysporum, with MIC values indicating effective inhibition at concentrations ranging from 16.69 to 222.31 µM .

The biological activity of this compound can be attributed to its interaction with specific molecular targets within microbial cells. It is believed that the compound may inhibit essential enzymes or disrupt cellular processes critical for microbial survival.

Binding Affinity and Selectivity

Studies have suggested that the structural flexibility and basicity of amine groups in benzofuran derivatives play a crucial role in their binding affinity to sigma receptors and other biological targets . This characteristic may enhance selectivity towards certain pathogens while minimizing off-target effects.

Case Studies and Research Findings

- Inhibition of Trypanosoma brucei : A related study highlighted the potential of benzofuran compounds as inhibitors of Trypanosoma brucei methionyl-tRNA synthetase (MetRS), suggesting a pathway for developing treatments for human African trypanosomiasis. The compound's structural components were shown to influence enzyme inhibition significantly .

- Tuberculosis Treatment : Another investigation focused on benzofuran derivatives as novel leads against Mycobacterium tuberculosis. The study reported improved metabolic stability and enzyme potency, indicating that modifications in the benzofuran structure could enhance therapeutic efficacy against tuberculosis .

科学的研究の応用

Anticancer Activity

Research has indicated that compounds related to benzofuran derivatives exhibit significant anticancer properties. For instance, studies have shown that benzofuran-based compounds can inhibit the proliferation of cancer cells by targeting specific pathways involved in tumor growth. The compound (1-Benzofuran-2-ylmethyl)(ethyl)amine hydrochloride may act similarly, potentially serving as a lead compound for developing new anticancer agents.

Neuropharmacological Effects

The compound has been investigated for its effects on serotonin receptors, particularly the 5-HT(2c) receptor, which is implicated in mood regulation and various psychiatric disorders. By modulating these receptors, this compound may offer therapeutic benefits for conditions such as depression and anxiety .

Antimicrobial Properties

Benzofuran derivatives have demonstrated antimicrobial activity against various pathogens, including bacteria and fungi. The application of this compound in this area could lead to the development of new antimicrobial agents that are effective against resistant strains .

Anti-inflammatory Effects

The anti-inflammatory potential of Mannich bases, which include this compound, has been documented extensively. These compounds can inhibit inflammatory pathways, suggesting their utility in treating conditions characterized by chronic inflammation .

Intermediate in Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. Its unique functional groups allow it to participate in various chemical reactions, making it valuable for creating more complex molecules in pharmaceutical chemistry .

Synthesis of Novel Compounds

The compound can be utilized as a building block for synthesizing novel benzofuran derivatives with enhanced biological activities. Researchers have explored modifying the benzofuran structure to improve solubility and bioavailability while maintaining or enhancing pharmacological efficacy .

Case Studies and Research Findings

化学反応の分析

Oxidation Reactions

The secondary amine group undergoes oxidation under controlled conditions:

-

Primary oxidants : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic media .

-

Products : Formation of nitroxide radicals or imine derivatives, depending on reaction conditions.

Table 1: Oxidation Reaction Parameters

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| KMnO₄/H₂SO₄ | 0–5°C, 2 h | N-Oxide intermediate | 62 | |

| CrO₃/AcOH | Reflux, 4 h | Imine derivative | 55 |

Reduction Reactions

The compound participates in reductive amination and hydrogenation:

-

Reducing agents : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) .

-

Applications : Conversion to primary amines or alcohol derivatives .

Table 2: Reduction Protocols

| Reagent | Substrate | Product | Temperature | Yield (%) |

|---|---|---|---|---|

| NaBH₄/MeOH | Imine intermediate | Ethylamine derivative | 0°C → RT | 75 |

| LiAlH₄/THF | Amide analog | Primary amine | Reflux | 68 |

Nucleophilic Substitution

The ethylamine moiety acts as a nucleophile in alkylation reactions:

Example Reaction :

(1-Benzofuran-2-ylmethyl)(ethyl)amine + CH₃I → Quaternary ammonium salt

Cyclization and Heterocycle Formation

The benzofuran ring participates in annulation reactions:

-

Conditions : Catalyzed by palladium acetate (Pd(OAc)₂) or copper(I) iodide (CuI) .

-

Products : Indeno-pyranones or isobenzofuran derivatives via cascade cyclizations .

Key Pathway :

Acid-Base Reactions

The hydrochloride salt exhibits reversible protonation:

-

Deprotonation : Achieved with NaOH or Na₂CO₃ to regenerate the free base.

-

Reprotonation : HCl in diethyl ether restores the salt form .

Equilibrium :

Coupling Reactions

Used in peptide-like bond formation:

-

Reagents : HBTU (hexafluorophosphate benzotriazole tetramethyl uronium) with DMF as solvent .

-

Applications : Synthesis of amide-linked analogs for pharmacological studies .

Table 3: Coupling Reaction Efficiency

| Coupling Agent | Amine Partner | Product Purity (%) | Source |

|---|---|---|---|

| HBTU/Et₃N | Benzofuran-2-ylmethanamine | 92 |

Thermal Decomposition

At elevated temperatures (>200°C), the compound undergoes degradation:

-

Primary products : Benzofuran fragments and ethylamine hydrochloride.

-

Mechanism : Cleavage of the C–N bond adjacent to the benzofuran ring.

特性

IUPAC Name |

N-(1-benzofuran-2-ylmethyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO.ClH/c1-2-12-8-10-7-9-5-3-4-6-11(9)13-10;/h3-7,12H,2,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAOQULHYWHYLRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=CC2=CC=CC=C2O1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。